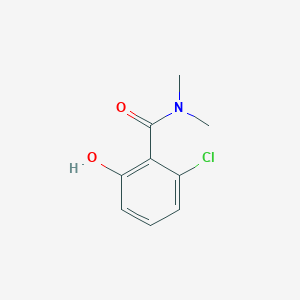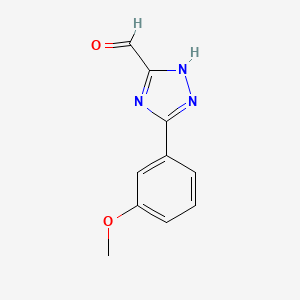![molecular formula C9H8F6N2 B14853288 2-[4,6-Bis(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14853288.png)
2-[4,6-Bis(trifluoromethyl)pyridin-2-YL]ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4,6-Bis(trifluoromethyl)pyridin-2-YL]ethanamine is a chemical compound that features a pyridine ring substituted with two trifluoromethyl groups at the 4 and 6 positions, and an ethanamine group at the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of 2-bromo-5-(trifluoromethyl)pyridine as a starting material, which undergoes a Pd-catalyzed amination reaction with an appropriate amine in the presence of a Pd(dba)2/BINAP catalytic system . This method provides good yields and can be optimized for large-scale production.
Industrial Production Methods
For industrial-scale production, the process may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of microwave reactors and sealed ampoules can also be employed to enhance reaction rates and yields .
Analyse Des Réactions Chimiques
Types of Reactions
2-[4,6-Bis(trifluoromethyl)pyridin-2-YL]ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce piperidine derivatives.
Applications De Recherche Scientifique
2-[4,6-Bis(trifluoromethyl)pyridin-2-YL]ethanamine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-[4,6-Bis(trifluoromethyl)pyridin-2-YL]ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity to target proteins and enzymes . The ethanamine group can form hydrogen bonds with biological targets, further modulating the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of various agrochemicals.
2,4,6-Trifluoropyridine: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
2-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethanamine: Studied for its potential biological activities.
Uniqueness
2-[4,6-Bis(trifluoromethyl)pyridin-2-YL]ethanamine is unique due to the presence of two trifluoromethyl groups on the pyridine ring, which significantly enhances its chemical stability and biological activity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H8F6N2 |
|---|---|
Poids moléculaire |
258.16 g/mol |
Nom IUPAC |
2-[4,6-bis(trifluoromethyl)pyridin-2-yl]ethanamine |
InChI |
InChI=1S/C9H8F6N2/c10-8(11,12)5-3-6(1-2-16)17-7(4-5)9(13,14)15/h3-4H,1-2,16H2 |
Clé InChI |
SCHGYYSCYCELLG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1CCN)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


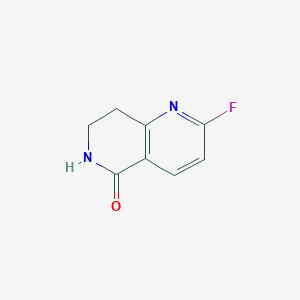
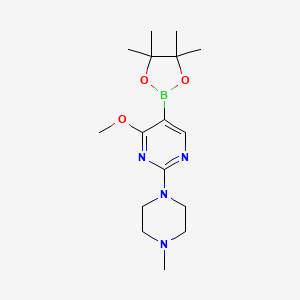
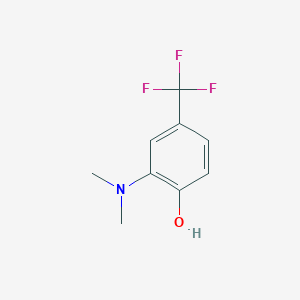

![1-[2-Hydroxy-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14853239.png)


![Tert-butyl 2-(2-furyl)-6,7-dihydro[1,3]oxazolo[4,5-C]pyridine-5(4H)-carboxylate](/img/structure/B14853255.png)
![3-[(1R,4R,6S,9S,10R,13R,14R)-6-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-9,13-dimethyl-17-oxo-14-tetracyclo[11.3.1.01,10.04,9]heptadecanyl]-2H-furan-5-one](/img/structure/B14853257.png)


